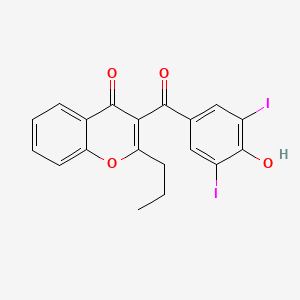
3-(4-Hydroxy-3,5-diiodobenzoyl)-2-propylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 3, identified by the PubMed ID 18255300, is a synthetic organic compound known for its potent binding to cytochrome P450 2C9. The IUPAC name for this compound is 3-(4-hydroxy-3,5-diiodobenzoyl)-2-propylchromen-4-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves the condensation of appropriate starting materials under specific reaction conditions. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-hydroxy-3,5-diiodobenzoyl chloride and 2-propylchromen-4-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain compound 3 in high purity.
Industrial Production Methods: Industrial production of compound 3 may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound 3 undergoes various chemical reactions, including:
Oxidation: Compound 3 can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert compound 3 into reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the compound.
Scientific Research Applications
Compound 3 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological targets, such as cytochrome P450 2C9.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of compound 3 involves its binding to cytochrome P450 2C9. This binding affects the enzyme’s activity, leading to various biochemical effects. The molecular targets and pathways involved include:
Cytochrome P450 2C9: Compound 3 binds to this enzyme, modulating its activity.
Biochemical Pathways: The binding of compound 3 to cytochrome P450 2C9 can influence metabolic pathways and drug metabolism.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compound 3 is unique in its structure and binding affinity to cytochrome P450 2C9. Similar compounds include:
Compound A: Similar structure but different binding affinity.
Compound B: Different functional groups but similar biological activity.
Compound C: Similar binding affinity but different chemical structure.
Uniqueness: Compound 3 stands out due to its specific binding to cytochrome P450 2C9 and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H14I2O4 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-diiodobenzoyl)-2-propylchromen-4-one |
InChI |
InChI=1S/C19H14I2O4/c1-2-5-15-16(18(23)11-6-3-4-7-14(11)25-15)17(22)10-8-12(20)19(24)13(21)9-10/h3-4,6-9,24H,2,5H2,1H3 |
InChI Key |
UQTXCTDQSVOMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















